Product packaging for Unii-29V7T9agz4(Cat. No.:CAS No. 741659-31-4)

Unii-29V7T9agz4

Cat. No.: B3061248
CAS No.: 741659-31-4
M. Wt: 195.24 g/mol
InChI Key: IFARVJRNXFJEDL-UHFFFAOYSA-N
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Description

Unii-29V7T9agz4 is a chemical compound identified by the CAS Number 741659-31-4. Its molecular formula is C6H12NO4S-, and it has a molecular weight of 194.23 g/mol . The provided structural formula is CC(=O)N(C)CCCS(=O)(=O)[O-], which indicates the presence of key functional groups including a sulfonate and an acetamide, which may influence its physicochemical properties and reactivity in research settings . As a reference standard, this product is intended for use in analytical and experimental procedures. The specific research applications, biological activity, and mechanism of action for this compound are areas that require further investigation by qualified researchers. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4S B3061248 Unii-29V7T9agz4 CAS No. 741659-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

741659-31-4

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

3-[acetyl(methyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11)

InChI Key

IFARVJRNXFJEDL-UHFFFAOYSA-N

SMILES

CC(=O)N(C)CCCS(=O)(=O)[O-]

Canonical SMILES

CC(=O)N(C)CCCS(=O)(=O)O

Origin of Product

United States

Advanced Chemical Characterization and Synthetic Methodologies for Unii 29v7t9agz4

Spectroscopic and Spectrometric Approaches for Structural Elucidation of 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID

Spectroscopic and spectrometric techniques are fundamental for determining the molecular structure, functional groups, and connectivity of chemical compounds. For 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID, these methods would provide critical insights into its composition and arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID Research

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR) hmdb.cauni-koeln.de. For 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID, ¹H NMR would reveal distinct signals for the methyl protons of the acetamide (B32628) group, the N-methyl protons, and the methylene (B1212753) protons of the propyl chain. The chemical shifts and coupling patterns would confirm the connectivity and number of protons in each environment. ¹³C NMR would provide information on the carbon backbone, including the carbonyl carbon of the amide, the N-methyl carbon, and the carbons of the propyl chain, as well as the carbon adjacent to the sulfonate group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), would further establish correlations between protons and carbons, confirming the proposed structure and identifying any ambiguities uni-koeln.de.

Advanced Mass Spectrometry (MS) Techniques for 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID Characterization

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound nih.govnist.gov. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the determination of the exact molecular formula (C6H13NO4S) and confirming the elemental composition with high accuracy fda.govchemsrc.com. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern acts as a molecular fingerprint, providing structural information by revealing characteristic losses or rearrangements of functional groups, such as the cleavage of the amide bond or fragments related to the propylsulfonate chain nih.govuni-jena.de.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by detecting vibrations of chemical bonds libretexts.orgwikipedia.orghoriba.comrenishaw.com. For 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID, IR spectroscopy would be expected to show characteristic absorption bands. A strong absorption around 1630-1680 cm⁻¹ would indicate the carbonyl (C=O) stretch of the amide group. The N-H stretch, if present in a salt form or as a zwitterion, might appear around 3100-3500 cm⁻¹, though N-methylated amides typically lack a distinct N-H stretch. The S=O stretching vibrations of the sulfonate group are typically strong and appear in the region of 1000-1200 cm⁻¹ libretexts.orgwikipedia.orgmsu.edu. Raman spectroscopy would provide similar information, often with complementary peak intensities and sensitivities to specific bond types, particularly useful for symmetric stretches and vibrations involving non-polar bonds. The "fingerprint region" (typically 500-1500 cm⁻¹) in both IR and Raman spectra would offer a unique pattern for definitive identification horiba.comrenishaw.comwikipedia.org.

Rational Design and Synthetic Methodologies for 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID and its Analogues

Development of Novel Synthetic Pathways for 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID

The synthesis of 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID would likely involve building the molecule from simpler precursors, incorporating the N-methylacetamide and sulfonate functionalities. A plausible synthetic strategy could involve the functionalization of a propane (B168953) derivative. For instance, a precursor with a terminal leaving group (e.g., a halide or tosylate) on a propane chain could be reacted with N-methylacetamide or a protected N-methylamine followed by acylation. Alternatively, a 3-aminopropanesulfonic acid derivative could be N-methylated and then acylated. The sulfonate group could be introduced via sulfonation reactions or by using a pre-sulfonated building block. Optimization of reaction conditions, choice of reagents, and purification methods (e.g., crystallization, chromatography) would be critical for achieving good yields and high purity, especially considering the zwitterionic nature of sulfonic acids. While specific published pathways were not identified, general synthetic approaches for amides and sulfonates would guide the development of such routes.

Illustrative Data Table: Expected Spectral Features of 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID

Due to the absence of specific experimental data in the search results, the following table presents expected spectral characteristics based on the known functional groups of 3-(N-METHYLACETAMIDO)PROPANE-1-SULFONIC ACID.

Spectroscopic TechniqueFunctional Group / RegionExpected Wavenumber/Chemical Shift RangeNotes
IR Spectroscopy C=O (Amide Stretch)1630-1680 cm⁻¹Strong absorption, characteristic of the amide carbonyl group.
C-N (Amide Stretch)1200-1300 cm⁻¹Can be variable, often coupled with C-C stretching.
S=O (Sulfonate Stretch)1000-1200 cm⁻¹Two strong, characteristic bands for the asymmetric and symmetric S=O stretches.
C-H (Alkyl Stretch)2850-3000 cm⁻¹Multiple absorptions from the methyl and methylene groups.
Raman Spectroscopy C=O (Amide Stretch)~1650-1670 cm⁻¹Often strong, sensitive to conjugation and substitution.
S=O (Sulfonate Stretch)~1050-1150 cm⁻¹Characteristic bands, can be sensitive to the molecular environment.
C-C (Alkyl Backbone)900-1200 cm⁻¹Various C-C stretching and bending modes.
¹H NMR Spectroscopy N-CH₃ (Amide Methyl)~2.8-3.2 ppmSinglet, deshielded due to proximity to nitrogen and carbonyl.
CH₃-C=O (Acetyl Methyl)~1.9-2.2 ppmSinglet, characteristic of methyl ketones/amides.
-CH₂- (Propyl Chain)~1.5-3.0 ppmMultiple signals for the three methylene groups, with shifts influenced by proximity to the amide nitrogen and sulfonate group. Splitting patterns (triplets, multiplets) expected.
¹³C NMR Spectroscopy C=O (Amide Carbonyl)~170-175 ppmCharacteristic signal for an amide carbonyl.
N-CH₃ (Amide Methyl)~25-35 ppmSignal for the N-methyl group.
CH₃-C=O (Acetyl Methyl)~20-25 ppmSignal for the acetyl methyl group.
Propyl Carbons~20-50 ppmSignals for the three methylene carbons, with the carbon adjacent to the sulfonate group typically appearing further downfield.

Process Optimization and Scale-Up Considerations for Unii-29V7T9agz4 Production

Specific, publicly available research findings or detailed methodologies concerning the process optimization and scale-up for the production of 3-(N-Methylacetamido)propane-1-sulfonic acid (this compound) are not readily found in the scientific literature. Information available indicates that this compound is often produced via custom synthesis by specialized chemical suppliers simsonpharma.comchemicea.compharmaffiliates.comsimsonpharma.comvenkatasailifesciences.comcleanchemlab.com. This suggests that detailed process parameters, optimization strategies, and scale-up protocols may be proprietary to the manufacturers or are developed on a case-by-case basis for specific research or analytical needs. Therefore, comprehensive data tables or detailed research findings on optimizing its large-scale production are not publicly accessible.

Table of Compound Names Mentioned:

Common Name/IdentifierChemical NameCAS Number
This compound3-(N-Methylacetamido)propane-1-sulfonic acid741659-31-4
Acamprosate (B196724) EP Impurity C3-(N-Methylacetamido)propane-1-sulfonic acid741659-31-4
N-Methyl Acamprosate (USP)3-(N-Methylacetamido)propane-1-sulfonic acid741659-31-4

Here's the article based on the provided outline and search results:

Sophisticated Analytical Methodologies for this compound Investigations

The accurate and precise analysis of chemical compounds is paramount in research and development, particularly for ensuring the quality and purity of active pharmaceutical ingredients and their related substances. This compound, identified as 3-(N-Methylacetamido)propane-1-sulfonic acid (also known as N-Methyl acamprosate or Acamprosate Calcium Impurity C), is a compound whose analytical characterization relies on advanced methodologies to ensure its integrity and concentration. This article delves into the sophisticated analytical techniques applied to this compound investigations, focusing on chromatographic and spectroscopic methods.

Chromatographic Separation Techniques Applied to this compound Analysis

Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical compounds in complex mixtures. For this compound, several high-resolution methods are employed.

High-Performance Liquid Chromatography (HPLC) for this compound Purity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone in the analytical assessment of this compound. This technique excels at separating polar compounds like this compound based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Methodology and Parameters: Studies commonly utilize C18 stationary phases, known for their effectiveness in separating moderately polar to non-polar compounds. Typical column dimensions are 250 mm × 4.6 mm with a 5 µm particle size. sbmu.ac.irinnovareacademics.ininnovareacademics.inresearchgate.net The mobile phase often consists of a mixture of a buffer solution and an organic solvent. Triethylammonium phosphate (B84403) buffer, adjusted to pH values ranging from 3.0 to 7.0, is frequently used in conjunction with acetonitrile (B52724) or methanol. sbmu.ac.irinnovareacademics.ininnovareacademics.inresearchgate.netijacskros.comnih.govajprd.com The flow rate is generally maintained at approximately 1.0 mL/min. sbmu.ac.irresearchgate.netjournalijar.com

Detection and Quantification: Detection is predominantly achieved using UV/Visible (UV-Vis) detectors, with optimal wavelengths identified between 205 nm and 217 nm. sbmu.ac.irinnovareacademics.ininnovareacademics.inresearchgate.netijacskros.comnih.govajprd.comjournalijar.com These methods are validated for linearity, precision, accuracy, and sensitivity, allowing for the accurate quantification of this compound and the assessment of its purity. sbmu.ac.irinnovareacademics.inresearchgate.netijacskros.com Reported purities often exceed 95%. sbmu.ac.ir

Research Findings: HPLC methods have been developed and validated to determine the purity of Acamprosate Calcium Impurity C (this compound) in pharmaceutical dosage forms, demonstrating linearity within specified concentration ranges and achieving low limits of detection (LOD) and quantification (LOQ). innovareacademics.ininnovareacademics.inresearchgate.netijacskros.com

Table 1: Typical HPLC Parameters for this compound Analysis

Sophisticated Analytical Methodologies for Unii 29v7t9agz4 Investigations

Spectroscopic and Optical Analytical Methods for Unii-29V7T9agz4 Detection and Quantification

Atomic Absorption and Emission Spectroscopy for Impurity Analysis in this compound Preparations

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are established techniques used for the quantitative determination of elemental impurities in pharmaceutical substances and products csanalytical.comspectroscopyonline.commdpi.comlibretexts.org. These methods rely on the principle that atoms absorb or emit light at specific wavelengths corresponding to their electronic transitions. In the context of this compound, these techniques would be applied to detect and quantify trace metal contaminants that may be introduced during synthesis or formulation processes.

Atomic Absorption Spectroscopy (AAS): AAS measures the absorption of light by free atoms in the ground state. Different atomizers, such as flame or graphite (B72142) furnaces, are used to convert the sample into atomic vapor. The concentration of an element is determined by measuring the amount of light absorbed at a characteristic wavelength csanalytical.comspectroscopyonline.com.

Atomic Emission Spectroscopy (AES): AES, conversely, measures the light emitted by atoms when they return from an excited state to the ground state libretexts.orgwikipedia.org. Techniques like Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-OES) are highly sensitive and capable of multi-elemental analysis, making them suitable for comprehensive impurity profiling csanalytical.com.

While specific research findings detailing the application of AAS or AES for this compound are not extensively documented in the provided literature, these techniques are standard for elemental impurity analysis in pharmaceutical quality control, aligning with regulatory guidelines such as USP <232/233> csanalytical.com.

Near Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy in this compound Quality Control

Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy are powerful, non-destructive analytical techniques widely employed in pharmaceutical quality control due to their speed, sensitivity, and ability to provide rich chemical information iris-eng.comipinnovative.commdpi.comdergipark.org.trresearchgate.netresearchgate.net. These methods probe the vibrational modes of molecules, generating unique spectral fingerprints.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy analyzes the overtone and combination bands of molecular vibrations, primarily involving C-H, O-H, and N-H bonds mdpi.com. It is valued for its rapid analysis times, suitability for solid and liquid samples, and potential for real-time process monitoring iris-eng.comresearchgate.net. NIR can simultaneously quantify multiple parameters, such as active pharmaceutical ingredients (APIs) and excipients, making it efficient for quality control iris-eng.com.

Mid-Infrared (MIR) Spectroscopy: MIR spectroscopy targets fundamental vibrational frequencies, providing more detailed spectral information often referred to as a "fingerprint region" mdpi.comdergipark.org.tr. It is highly sensitive to molecular structure and functional groups. MIR, often coupled with chemometric techniques, is effective for identifying compounds, detecting adulteration, and assessing quality parameters mdpi.comdergipark.org.tr.

While direct applications of NIR/MIR for this compound are not explicitly detailed, these techniques are broadly applicable for the identification, purity assessment, and quality control of pharmaceutical compounds and their formulations.

Advanced Titrimetric and Gravimetric Analytical Approaches for this compound

Titrimetric and gravimetric methods represent classical yet advanced analytical approaches that can be employed for the quantitative analysis of this compound.

Titrimetric Analysis: Titration involves the quantitative chemical reaction between a substance of unknown concentration and a reagent of known concentration (titrant). Potentiometric titration has been mentioned in the context of Acamprosate (B196724) Calcium assay ajptr.com. Furthermore, 3-Amino-1-propanesulfonic acid, a precursor to Acamprosate, is analyzed via titration with NaOH, indicating the utility of this method for related compounds thermofisher.comavantorsciences.com. Conductometric titration, which measures electrical conductivity changes during titration, has also been successfully applied for Acamprosate Calcium japsonline.com. These methods offer high precision and accuracy for determining the main component or specific functional groups within this compound.

Gravimetric Analysis: Gravimetric analysis involves the quantitative determination of an analyte by measuring the mass of a precipitate or a volatile product. This technique typically requires converting the analyte into a form that can be weighed accurately. While specific gravimetric applications for this compound were not found, the general principle involves isolating the compound or a derivative in a pure, weighable form libretexts.org.

Electrochemical Methods in this compound Analytical Research

Electrochemical methods offer sensitive and selective means for analyzing compounds. Electrochemical detection has been reported in conjunction with liquid chromatography for the analysis of Acamprosate Calcium in biological matrices ajptr.comsbmu.ac.ir. These methods typically involve measuring electrical properties such as current or potential, which are related to the concentration of the analyte. The application of electrochemical detection can enhance the sensitivity and selectivity of chromatographic separations, providing robust analytical data.

Hyphenated and Multi-Dimensional Analytical Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which combine separation methods with powerful detection systems, are indispensable for comprehensive analysis, especially for complex mixtures or trace-level detection.

GC-MS/MS for Complex Mixture Analysis Involving this compound

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique used for the separation and identification of volatile and semi-volatile compounds. While the provided literature does not directly detail GC-MS/MS applications for this compound, this technique is generally employed for analyzing complex mixtures, identifying unknown components, and quantifying analytes at very low concentrations. Its application would depend on the volatility and thermal stability of this compound and its potential impurities.

LC-MS/MS Applications in Biological Matrices Containing this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is extensively utilized for the analysis of Acamprosate Calcium and its related compounds in biological matrices, such as human plasma and cerebrospinal fluid (CSF) ajptr.comsdiarticle4.comresearchgate.netscispace.comresearchgate.netnih.gov. These methods are crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Methodology: LC-MS/MS typically involves a sample preparation step (e.g., protein precipitation or solid-phase extraction) followed by chromatographic separation and detection by tandem mass spectrometry. The separation is often performed on reversed-phase or HILIC columns. Detection is usually conducted in negative ionization mode using Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity ajptr.comsdiarticle4.comresearchgate.netresearchgate.netnih.gov.

Research Findings: Studies have reported linear calibration curves for Acamprosate in human plasma within ranges such as 7.04 to 702.20 ng/mL sdiarticle4.comresearchgate.netnih.gov. Precision and accuracy values are typically within acceptable limits (e.g., <5.88% for precision and 98.48-100.11% for accuracy) sdiarticle4.comscispace.com. The high sensitivity and selectivity of LC-MS/MS make it a preferred method for quantifying this compound in complex biological samples.

Data Tables

Table 1: Representative LC-MS/MS Parameters for Acamprosate Analysis

ParameterValue / RangeReference
MatrixHuman Plasma sdiarticle4.comresearchgate.netscispace.com
Linearity Range7.04 – 702.20 ng/mL sdiarticle4.comresearchgate.netnih.gov
Precision (RSD)< 5.88% (Inter-day) sdiarticle4.com
Accuracy98.48 – 100.11% sdiarticle4.com
Detection ModeNegative Ionization (MRM) sdiarticle4.comresearchgate.net
Column TypeHypersil BDS C₁₈ or ZIC®-HILIC researchgate.netprotocols.io
Sample PrepProtein Precipitation / Solid-Phase Extraction sdiarticle4.comresearchgate.net

Table 2: Representative HPLC Parameters for Acamprosate Calcium

ParameterValue / RangeReference
Wavelength (UV)210 nm or 217 nm innovareacademics.injournalijar.comiajps.comijacskros.com
Linearity Range75 – 225 µg/mL or 33 – 528 µg/mL innovareacademics.inijacskros.com
Retention Time~2.36 min or 4.685 min innovareacademics.inijacskros.com
Precision (RSD)0.149% or 0.42% (intra-day) innovareacademics.inijacskros.com
Accuracy98 – 102% or 98.17% – 101.77% innovareacademics.inijacskros.com
LOD570 ng/mL or 0.33 µg/mL innovareacademics.inijacskros.com
LOQ1729 ng/mL or 1.0 µg/mL innovareacademics.inijacskros.com

Table 3: Titrimetric Analysis Example for Related Compound

AnalyteMethodPurity/Assay BasisReference
3-Amino-1-propanesulfonic acidTitration with NaOH≥ 94.0% thermofisher.com
Acamprosate CalciumPotentiometric TitrationAssay ajptr.com
Acamprosate CalciumConductometric TitrationAssay japsonline.com

Table 4: Spectroscopic Wavelengths for UV Detection

AnalyteWavelength (nm)Reference
Acamprosate Calcium210 – 217 nm innovareacademics.injournalijar.comiajps.com

Compound Name Table

UNII CodeCommon Name(s)
This compound3-(N-Methylacetamido)propane-1-sulfonic acid, N-Methyl acamprosate, Acamprosate Calcium Impurity C

Computational and Theoretical Investigations of Unii 29v7t9agz4

Quantum Chemical Calculations on Unii-29V7T9agz4 Electronic Structure and Reactivity

Quantum chemical calculations are fundamental computational techniques used to predict the electronic structure, properties, and reactivity of molecules from first principles. Methods such as Density Functional Theory (DFT) or coupled-cluster (CC) approximations solve quantum mechanical equations to provide detailed insights into molecular behavior. uni-mainz.deunige.chnrel.govwavefun.com For a molecule like 3-(N-Methylacetamido)propane-1-sulfonic acid, these calculations could elucidate its electronic distribution, bond energies, charge densities, and potential reaction pathways. Understanding its electronic structure is critical for predicting how it might interact with other chemical species or biological targets, potentially revealing sites susceptible to electrophilic or nucleophilic attack. unige.chnrel.govwavefun.com

However, no specific research findings or associated data tables detailing quantum chemical calculations for 3-(N-Methylacetamido)propane-1-sulfonic acid were identified in the provided search results.

Molecular Dynamics Simulations of this compound in Explicit Solvent and Biological Environments

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing dynamic insights into molecular behavior, conformational changes, and interactions. uiuc.eduuni-saarland.deuni-freiburg.denih.govrsc.org When applied to a compound like 3-(N-Methylacetamido)propane-1-sulfonic acid, MD simulations in explicit solvent could reveal its solvation dynamics, hydrogen bonding patterns, and conformational flexibility. In a simulated biological environment, MD could illustrate its dynamic interactions with biomolecules such as proteins or membranes. uiuc.eduuni-saarland.deuni-freiburg.de

Specific molecular dynamics simulations focusing on 3-(N-Methylacetamido)propane-1-sulfonic acid in explicit solvent or biological environments were not found in the provided search results. Consequently, no data tables or detailed research findings can be presented for this subsection.

In Silico Modeling for Predicting this compound Interactions with Biological Targets

In silico modeling encompasses a variety of computational approaches used to predict molecular behavior and interactions within biological systems. nih.govpatheon.comresearchgate.netunilever.com These methods are vital for drug discovery and understanding biological processes. While general methodologies are well-established, specific studies detailing the application of these techniques to 3-(N-Methylacetamido)propane-1-sulfonic acid were not identified in the provided search results. unilever.comakosgmbh.deufpb.brway2drug.combmc-rm.orgdigitellinc.comchemrxiv.orgbio.toolsnih.govunivr.iteyesopen.com

Ligand-Protein Docking Studies Involving this compound

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). digitellinc.comchemrxiv.orgnih.govunivr.it This process involves exploring the ligand's conformational space within the protein's binding site and scoring the resulting poses to estimate binding strength. nih.govunivr.it For 3-(N-Methylacetamido)propane-1-sulfonic acid, docking studies would typically involve preparing its three-dimensional structure and docking it against known or predicted protein targets. This could help identify potential biological targets or elucidate its interactions, particularly given its status as an impurity of Acamprosate (B196724) Calcium. fda.govncats.io Advanced docking software often employs sophisticated scoring functions and search algorithms to refine pose predictions and binding affinity estimates. digitellinc.comunivr.it

However, no specific ligand-protein docking studies involving 3-(N-Methylacetamido)propane-1-sulfonic acid were found in the provided search results, and therefore, no data tables or detailed research findings can be presented for this subsection.

Molecular Interactions of Unii 29v7t9agz4 with Biomolecules and Environmental Components

Unii-29V7T9agz4 Interactions with Biological Macromolecules

This compound Interactions with Lipid Membranes and Cellular Compartments

Lipid membranes, forming the boundaries of cells and organelles, are complex, dynamic structures composed primarily of a phospholipid bilayer with embedded proteins and cholesterol. Cellular compartments, such as the nucleus, mitochondria, endoplasmic reticulum, and lysosomes, are distinct regions within eukaryotic cells, often enclosed by lipid membranes, each maintaining a unique biochemical environment wikipedia.org.

Electrostatic Interactions: The negatively charged sulfonic acid group of this compound would likely engage in electrostatic interactions with positively charged components on the membrane surface, such as phosphatidylcholine or phosphatidylserine (B164497) headgroups, depending on their specific arrangement and the local ionic strength.

Hydrophilicity: The charged and polar nature of the sulfonic acid and amide groups suggests that this compound would exhibit significant hydrophilicity, potentially limiting its passive diffusion across the hydrophobic lipid core of the membrane. Its interaction might be more focused on the membrane surface or interfacial regions.

Compartmentalization: If this compound were to enter a cell, its charged and hydrophilic nature might influence its distribution among cellular compartments. Transport across organelle membranes would likely involve specific transporter proteins rather than simple diffusion, unless the molecule undergoes significant structural changes or is actively transported.

While specific studies detailing the precise interactions of this compound with lipid membranes or its localization within cellular compartments were not found in the provided search results, general principles of membrane biophysics suggest that its charged and hydrophilic character would primarily dictate its surface interactions and potentially limit its direct incorporation into the lipid bilayer's hydrophobic core.

Experimental Techniques for Quantifying this compound Molecular Interactions

Several biophysical techniques are employed to quantitatively assess the molecular interactions of compounds like this compound with biomolecules and cellular components. These methods often provide insights into binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for this compound Binding Assays

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical techniques used to detect and quantify biomolecular interactions in real-time harvard.edunih.govgla.ac.ukgoogle.comresearchgate.net. Both methods rely on measuring changes in the refractive index or interference patterns at a sensor surface when molecules bind or dissociate.

Principle: In SPR, a thin layer of metal (typically gold) is coated onto a prism. When polarized light strikes this surface at a specific angle, surface plasmons are excited, resulting in a dip in the reflected light intensity. Binding of analytes to a ligand immobilized on the sensor surface changes the refractive index near the surface, shifting the resonance angle. BLI utilizes an optical biosensor with a thin-film layer that reflects white light, creating an interference pattern. Binding events alter the optical thickness of the biolayer, causing a shift in the interference pattern harvard.edugla.ac.ukresearchgate.netmdpi.com.

Application to this compound: If this compound were to interact with a specific biomolecule (e.g., a protein, lipid, or nucleic acid), that biomolecule could be immobilized onto the sensor surface (ligand). This compound would then be flowed over the sensor. Binding would be detected as a change in the SPR signal or BLI interference pattern. These techniques can yield kinetic parameters such as association rate constants (k_on) and dissociation rate constants (k_off), from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity nih.govgla.ac.uk. BLI is noted for its sensitivity to small molecules and its open system, avoiding microfluidic clogging issues harvard.edusartorius.com.

Illustrative Data Table (SPR/BLI):

Analyte (this compound)Ligand (e.g., Protein X)k_on (1/Ms)k_off (1/s)K_D (nM)
Concentration AImmobilized[Value][Value][Value]
Concentration BImmobilized[Value][Value][Value]

Isothermal Titration Calorimetry (ITC) for this compound Thermodynamics

Isothermal Titration Calorimetry (ITC) is a direct, label-free method for measuring the heat absorbed or released during molecular binding events, providing comprehensive thermodynamic data upm.esmalvernpanalytical.commpg.denih.govgoogle.comgoogle.com.

Principle: In an ITC experiment, one binding partner (e.g., this compound) is titrated into a solution containing the other binding partner (e.g., a target biomolecule) in a precisely controlled isothermal environment. Any binding that occurs generates or consumes heat, which is detected by sensitive calorimeters. By measuring the heat flow as a function of the injected ligand concentration, ITC can determine the binding affinity (K_A), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction upm.esmalvernpanalytical.commpg.denih.govgoogle.com.

Application to this compound: ITC could be used to study the binding of this compound to various biomolecules. For instance, titrating this compound into a solution of a target protein would reveal whether binding occurs and quantify the thermodynamic parameters driving this interaction. This is particularly useful for understanding the energetic basis of binding, distinguishing between enthalpy-driven (e.g., hydrogen bonding, electrostatic interactions) and entropy-driven (e.g., hydrophobic effects) processes upm.esgoogle.com.

Illustrative Data Table (ITC):

Binding Partner 1 (e.g., Protein X)Binding Partner 2 (this compound)Stoichiometry (n)K_A (M⁻¹)ΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)
ImmobilizedTitrated[Value][Value][Value][Value][Value]

Fluorescence Spectroscopy and Anisotropy in this compound-Mediated Processes

Fluorescence Spectroscopy is a versatile technique that analyzes the light emitted by a sample after excitation with specific wavelengths. It can provide information about molecular structure, environment, and interactions nih.govnih.govplos.orgnih.govnih.gov. Anisotropy (or polarization) measurements, often performed using fluorescence, can specifically probe the rotational mobility of fluorescently labeled molecules, reflecting their size and binding status nih.gov.

Principle: Fluorescence spectroscopy involves exciting a molecule with a photon, causing an electron to move to a higher energy state. As the electron returns to its ground state, it emits a photon, typically at a longer wavelength. The excitation and emission spectra, intensity, and lifetime of this fluorescence are sensitive to the molecule's microenvironment and interactions nih.govnih.gov. Fluorescence anisotropy measures the degree to which emitted light is polarized relative to the excitation light. When a fluorescently tagged molecule binds to a larger partner, its rotational mobility decreases, leading to an increase in anisotropy nih.gov.

Application to this compound: If this compound were to interact with a target molecule, and either this compound or its binding partner could be fluorescently labeled (or possess intrinsic fluorescence), fluorescence spectroscopy could monitor changes in spectral properties (e.g., emission intensity, wavelength shifts) or anisotropy upon binding. For instance, if this compound binds to a protein, and the protein is fluorescently labeled, an increase in fluorescence anisotropy would indicate a reduction in the protein's rotational freedom due to binding nih.gov. Alternatively, if this compound itself were fluorescent, changes in its emission spectrum or lifetime upon binding could signal an altered microenvironment.

Illustrative Data Table (Fluorescence Spectroscopy - Anisotropy):

SampleExcitation Wavelength (nm)Emission Wavelength (nm)Anisotropy (r)
Labeled Protein X (Free)[Value][Value][Value]
Labeled Protein X + this compound[Value][Value][Value]

Microscale Thermophoresis (MST) and Other Label-Free Interaction Techniques

Microscale Thermophoresis (MST) is a sensitive, label-free (or fluorescently labeled) technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement, or thermophoresis, is influenced by changes in a molecule's size, charge, or hydration shell upon binding malvernpanalytical.comtainstruments.comnih.gov.

Principle: In MST, a temperature gradient is induced in a small sample volume, typically within a capillary. Molecules migrate along this gradient based on their thermophoretic properties. By monitoring the fluorescence of a labeled molecule (or changes in intrinsic fluorescence/refractive index for label-free MST) as a function of the concentration of a binding partner, MST can determine binding affinities (K_D) and even binding kinetics tainstruments.comnih.gov. It is particularly useful for studying interactions in solution, including those involving small molecules and membrane proteins tainstruments.com.

Application to this compound: MST could be employed to study the binding of this compound to various targets. If either component is fluorescently labeled, or if a label-free MST setup is used, the binding equilibrium can be monitored. For example, titrating this compound into a solution containing a fluorescently labeled target protein would reveal binding-induced changes in the thermophoretic movement, allowing for the calculation of the K_D value. MST is known for its low sample consumption and ability to work in complex media tainstruments.com.

Illustrative Data Table (MST):

Target MoleculeLigand (this compound)Concentration Range (µM)K_D (µM)
Fluorescently Labeled Protein XTitrated[Range][Value]

Other Label-Free Techniques: Beyond SPR, BLI, and ITC, other label-free methods like surface-enhanced Raman spectroscopy (SERS), quartz crystal microbalance (QCM), and various optical biosensors can also be utilized to study molecular interactions by detecting mass changes or alterations in optical properties upon binding harvard.edu. These techniques offer complementary approaches to characterize binding events without the need for labeling.

While direct experimental data on the specific interactions of this compound with lipid membranes and cellular compartments, or its detailed characterization using techniques like SPR, BLI, ITC, fluorescence spectroscopy, and MST, were not extensively found in the provided search results, the principles of these methods offer powerful avenues for such investigations. Based on its chemical structure, this compound is expected to engage in electrostatic and hydrophilic interactions at membrane surfaces. Techniques such as ITC, SPR, BLI, and MST are invaluable tools for quantitatively dissecting these interactions, providing critical thermodynamic, kinetic, and affinity data essential for understanding its behavior in biological systems.

Compound List

this compound

3-(N-Methylacetamido)propane-1-sulfonic acid

Acamprosate (B196724) Calcium Impurity C

N-Methyl Acamprosate

1-Propanesulfonic acid, 3-(acetylmethylamino)-

Calcium 3-(N-methylacetamido)propane-1-sulfonate

3-Aminopropane-1-sulfonic acid

TAPS (3-(Tris(hydroxymethyl)methylamino)propane-1-sulphonic acid)

Biological and Biochemical Research on Unii 29v7t9agz4 S Cellular Impact

Investigations into the Influence of 2-Deoxy-D-glucose on Cellular Metabolic Pathways

2-Deoxy-D-glucose is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen. nih.govwikipedia.org This structural modification allows it to be recognized and taken up by cells through glucose transporters, but prevents its complete metabolism, leading to significant disruptions in cellular metabolic pathways. youtube.comnih.gov

2-Deoxy-D-glucose acts as a competitive inhibitor of glycolysis. nih.govnih.gov Upon entering the cell, it is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govnih.govpatsnap.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further isomerized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway. patsnap.compnas.org This leads to the intracellular accumulation of 2-DG-6-P, which in turn competitively inhibits phosphoglucose isomerase and non-competitively inhibits hexokinase. nih.govpnas.org

Table 1: Effect of 2-Deoxy-D-glucose on Key Glycolytic Enzymes

Enzyme Action of 2-Deoxy-D-glucose Consequence
Hexokinase Substrate for phosphorylation; inhibited by product (2-DG-6-P). nih.govpnas.org Phosphorylates 2-DG, trapping it in the cell; subsequent feedback inhibition reduces glucose phosphorylation. patsnap.com

| Phosphoglucose Isomerase | Competitively inhibited by 2-DG-6-P. nih.govpnas.org | Blocks the conversion of glucose-6-phosphate to fructose-6-phosphate, halting glycolysis. patsnap.com |

This table summarizes the inhibitory actions of 2-Deoxy-D-glucose and its metabolite on crucial enzymes of the glycolytic pathway.

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic hub that oxidizes acetyl-CoA to generate ATP and reducing equivalents (NADH and FADH₂). wikipedia.orglongdom.org The primary substrate for the TCA cycle, acetyl-CoA, is largely derived from the breakdown of glucose into pyruvate (B1213749) via glycolysis. pressbooks.pub

By inhibiting glycolysis, 2-DG effectively starves the TCA cycle of its main fuel source. nih.gov This leads to a suppression of TCA cycle activity, as observed in studies on rat hepatocarcinogenesis where 2-DG treatment resulted in reduced levels of TCA cycle intermediates. spandidos-publications.comnih.gov However, cellular response can be complex. In certain leukemia cell lines, while 2-DG decreased metabolites in the glycolytic pathway, some cells compensated by utilizing other energy sources, such as fatty acid β-oxidation, to generate acetyl-CoA and replenish the TCA cycle. spandidos-publications.com This highlights that the impact of 2-DG on the TCA cycle can be influenced by the metabolic flexibility of the specific cell type. spandidos-publications.com

| Metabolically flexible cells | Reduced pyruvate supply, but activation of alternative pathways. spandidos-publications.com | Replenishment of the TCA cycle via fatty acid oxidation. spandidos-publications.com |

This table illustrates how 2-Deoxy-D-glucose's modulation of the TCA cycle can vary depending on the cell's ability to utilize alternative fuel sources.

A primary consequence of the dual inhibition of glycolysis and the TCA cycle by 2-DG is a significant depletion of cellular adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govnih.gov Research has consistently demonstrated that exposure to 2-DG leads to a rapid, time- and concentration-dependent decrease in intracellular ATP levels. nih.gov

For instance, in a study involving B lymphocytes from subjects with Chronic Lymphocytic Leukemia (CLL), treatment with 2-DG in the presence of low glucose resulted in a 60-70% decrease in cellular ATP levels after 24 hours. ashpublications.org Even with higher glucose concentrations, a significant 15-20% reduction in ATP was observed at 24 hours. ashpublications.org This disruption of energy homeostasis is a critical factor in the biological effects of 2-DG, as it impairs numerous energy-dependent cellular functions. nih.gov

Table 3: 2-Deoxy-D-glucose-Induced ATP Depletion in Chronic Lymphocytic Leukemia Cells

Treatment Condition (24 hrs) Percentage Decrease in Cellular ATP
2-DG with 0.5 mM glucose 60-70% ashpublications.org

| 2-DG with 5 mM glucose | 15-20% ashpublications.org |

This table presents data from a study showing the significant reduction in ATP levels in CLL cells following treatment with 2-Deoxy-D-glucose under different glucose concentrations.

Beyond its impact on energy production, 2-DG also affects various biosynthetic and catabolic pathways that rely on intermediates from central carbon metabolism. tandfonline.com The compound interferes with the synthesis of essential macromolecules by limiting the availability of necessary precursors. ucsf.edu

In yeast, 2-DG has been shown to inhibit the biosynthesis of cell-wall polysaccharides like mannan (B1593421) and glucan. nih.gov Furthermore, due to its structural similarity to mannose, 2-DG can interfere with N-linked glycosylation, a crucial process for protein synthesis and folding, which can lead to endoplasmic reticulum stress. nih.govwikipedia.orgarkat-usa.org Studies have also reported that 2-DG suppresses fatty acid and cholesterol biosynthesis. spandidos-publications.comnih.gov Conversely, in some cellular contexts, the energy stress induced by 2-DG can trigger catabolic pathways; for example, some leukemia cells activate fatty acid oxidation to compensate for the glycolytic blockade. spandidos-publications.com

Research on 2-Deoxy-D-glucose's Effects on Intracellular Homeostasis and Signaling

Research into the direct role of 2-Deoxy-D-glucose in actively regulating intracellular pH and buffering capacity is limited. However, studies have established a clear relationship between extracellular pH and the efficacy of 2-DG. The transport and phosphorylation of 2-DG, and consequently its inhibitory effect on glycolysis, are pH-dependent. nih.gov

In cultured Ehrlich ascites-tumor cells, the rates of 2-DG transport and phosphorylation were observed to increase linearly as the pH of the culture medium was raised from 6.1 to 8.5. nih.gov This suggests that an alkaline extracellular environment enhances the uptake and initial metabolic step of 2-DG. It was estimated that approximately 70% of the observed pH effect on the rate of glucose consumption could be attributed to its effect on sugar transport. nih.gov Therefore, while 2-DG's primary mechanism is metabolic inhibition, its effectiveness is significantly influenced by the pH of the cellular microenvironment.

Table of Mentioned Compounds

Compound Name Abbreviation
2-Deoxy-D-glucose 2-DG
2-deoxy-D-glucose-6-phosphate 2-DG-6-P
Adenosine triphosphate ATP
Acetyl Coenzyme A Acetyl-CoA
Nicotinamide adenine (B156593) dinucleotide (reduced) NADH
Flavin adenine dinucleotide (reduced) FADH₂
Glucose
Glucose-6-phosphate
Pyruvate
Mannan
Glucan
Mannose

Impact of Withaferin A on Ion Channels and Membrane Potential

Research has shown that Withaferin A influences cellular membrane potential, a critical factor in cell function and viability. A primary mechanism observed is the disruption of the mitochondrial membrane potential (ΔΨm). Studies on osteosarcoma cells demonstrated a significant, dose-dependent reduction in ΔΨm upon treatment with Withaferin A. nih.gov This loss of mitochondrial membrane potential is closely linked with mitochondrial dysfunction and the initiation of apoptotic pathways. nih.govmdpi.com

Specifically, in U2OS osteosarcoma cells, treatment resulted in a decrease in ΔΨm by 30%, 45%, and 72% at varying concentrations, indicating a potent effect on mitochondrial integrity. nih.gov This disruption contributes to the release of pro-apoptotic proteins from the mitochondria. nih.gov Furthermore, Withaferin A has been found to cause a substantial, concentration-dependent blockade of TWIK-related acid-sensitive K+ (TASK3) channels, which are voltage-independent potassium channels, further implicating its role in altering cellular electrophysiology. nih.govresearchgate.net

Table 1: Effect of Withaferin A on Mitochondrial Membrane Potential (ΔΨm) in U2OS Cells
Withaferin A ConcentrationReduction in ΔΨm (%)Reference
0.2 μM30% nih.gov
0.4 μM45% nih.gov
0.8 μM72% nih.gov

Studies on Withaferin A's Influence on Cellular Structure and Dynamics

Effects on Cytoskeletal Organization and Polymerization Processes

Withaferin A exerts significant effects on the organization of the cellular cytoskeleton. It is known to disrupt the actin cytoskeleton, a network critical for cell shape, motility, and internal organization. researchgate.netresearchgate.net This disruption has been observed in fibroblasts, where treatment led to the aggregation of actin microfilaments. researchgate.net The compound's interaction with the cytoskeleton is complex, involving covalent binding to protein cysteine residues through a Michael addition reaction, which alters protein function. nih.gov

In addition to actin, Withaferin A has been shown to modulate the keratin (B1170402) intermediate filament network in human epidermal keratinocytes. mdpi.com This interaction leads to a disruption of the keratin network and an increase in cell stiffness. mdpi.com Research also indicates that the compound can cause the breakdown of the vimentin (B1176767) cytoskeleton. nih.gov These interactions collectively demonstrate a broad impact on the key structural components of the cell.

Microtubule Dynamics and Cell Division in Withaferin A-Containing Media

The influence of Withaferin A extends to microtubule dynamics, which are fundamental to cell division. Microtubules are highly dynamic polymers that form the mitotic spindle, the machinery responsible for chromosome segregation during mitosis. mdpi.comnih.gov Withaferin A has been shown to disrupt these dynamics, leading to an arrest of the cell cycle in the G2/M phase. nih.govnih.govresearchgate.net

This G2/M arrest is associated with the inhibition of key checkpoint proteins, including cyclin A, cyclin B1, Cdk2, and p-Cdc2 (Tyr15). researchgate.net By interfering with the normal assembly and disassembly of microtubules, Withaferin A disrupts the formation and function of the mitotic spindle. mdpi.comresearchgate.net This ultimately impedes proper cell division, showcasing a direct impact on cellular proliferation processes. nih.govresearchgate.net

Investigation of Cellular Stress Responses to Withaferin A Exposure

Oxidative Stress Induction and Antioxidant Defense Mechanisms

Exposure to Withaferin A consistently leads to the induction of oxidative stress within cells, characterized by an increase in reactive oxygen species (ROS). nih.govresearchgate.netmdpi.com This effect has been observed across various cell types, including oral, colon, and breast cancer cells. mdpi.commdpi.com The generation of ROS and mitochondrial superoxide (B77818) is a key mechanism of its cellular activity. mdpi.comnih.gov For instance, in bladder cancer cells, Withaferin A triggers a significant increase in ROS and impairs the mitochondrial membrane potential. mdpi.com

In response to this induced oxidative stress, cells activate antioxidant defense mechanisms. mdpi.comnih.gov Research shows that Withaferin A treatment leads to the overexpression of genes involved in the antioxidant response, governed by the nuclear factor erythroid 2-like 2 (NFE2L2 or Nrf2) pathway. mdpi.commdpi.com This results in increased mRNA levels for antioxidant enzymes such as catalase (CAT), superoxide dismutase 1 (SOD1), thioredoxin (TXN), and heme oxygenase 1 (HMOX1). mdpi.com However, the compound has also been noted to cause a decrease in the levels of the crucial intracellular antioxidant glutathione (B108866) (GSH). researchgate.net

Table 2: Cellular Responses to Withaferin A-Induced Oxidative Stress
Cellular EffectObservationReference
ROS GenerationIncreased intracellular and mitochondrial ROS nih.govmdpi.comnih.gov
Glutathione (GSH) LevelsDecreased researchgate.net
Antioxidant Gene ExpressionUpregulation of NFE2L2, CAT, SOD1, TXN, HMOX1 mdpi.com
DNA DamageInduces oxidative DNA damage (8-OHdG) and DNA strand breaks (γH2AX) mdpi.com

Endoplasmic Reticulum Stress and Unfolded Protein Response

Withaferin A is a potent inducer of endoplasmic reticulum (ER) stress. mdpi.comnih.govnih.gov The ER is a critical site for protein folding, and the accumulation of misfolded or unfolded proteins triggers a state of stress, activating the Unfolded Protein Response (UPR). nih.govmdpi.com Treatment with Withaferin A has been shown to cause the accumulation of ubiquitinated proteins, leading to proteotoxic stress that initiates the UPR. mdpi.comnih.govresearchgate.net

The activation of the UPR by Withaferin A is marked by several key molecular events. These include the phosphorylation of the eukaryotic initiation factor-2α (eIF-2α), the splicing of X-box binding protein 1 (XBP1), and the upregulation of ER stress marker proteins like glucose-regulated protein 78 (GRP78) and GRP94. nih.govtmu.edu.twbohrium.com Furthermore, Withaferin A induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), a key component of the terminal UPR pathway. mdpi.comnih.gov This induction of ER stress represents a significant mechanism of Withaferin A's cellular impact. nih.govnih.gov

No Information Available for UNII-29V7T9agz4

Following a comprehensive search for the chemical compound identified as this compound, no specific data or research findings related to its biological or biochemical impact could be located. Searches for the compound's effects on lysosomal function, autophagy pathways, or its application in biochemical assay development did not yield any relevant results.

The unique identifier this compound does not correspond to a readily identifiable chemical name in the public scientific literature or databases accessed. Consequently, it is not possible to provide an article on the specified topics for this compound. The lack of available information prevents a detailed discussion of its cellular impact or its utility in biochemical research as outlined in the requested sections.

Further investigation would be required to first identify the chemical structure and common name associated with this compound before any research on its biological and biochemical properties can be conducted and reported. Without this foundational information, the generation of a scientifically accurate and informative article is not feasible.

In Vitro and in Vivo Model Systems in Unii 29v7t9agz4 Research

Advanced In Vitro Experimental Models for Infigratinib Studies

Utilization of Primary Cell Cultures and Immortalized Cell Lines

The cornerstone of preclinical evaluation for Infigratinib has been the use of immortalized cancer cell lines. These models are fundamental for initial assessments of a compound's ability to inhibit cancer cell growth and proliferation. nih.gov Studies have employed a variety of cell lines representing different cancer types with known FGFR alterations to establish the compound's spectrum of activity.

For instance, research has demonstrated that Infigratinib effectively decreases cell proliferation in cholangiocarcinoma (CCA) cell lines that harbor FGFR2 fusions. Further investigations have shown its activity in other cancer cell lines, including those for triple-negative breast cancer (TNBC) and gastrointestinal stromal tumors (GIST) that overexpress the ABCB1 protein. In these specific cell lines, Infigratinib was found to restore sensitivity to conventional chemotherapeutic agents.

Application of Subcellular Fractions (e.g., Microsomes, Cytosols) in Infigratinib Metabolism Research

To understand the metabolic fate of Infigratinib, researchers utilize subcellular fractions, primarily liver microsomes. These preparations contain high concentrations of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. In vitro studies using these systems have been crucial in identifying the specific enzymes responsible for breaking down the compound.

It has been determined that Infigratinib's metabolism is predominantly mediated by CYP3A4, which accounts for a significant portion of its metabolic clearance. Further studies using recombinant human CYP enzymes have also identified CYP2J2 as another enzyme capable of metabolizing Infigratinib. This detailed metabolic profiling is essential for predicting potential drug-drug interactions. nih.gov

Development and Application of 3D Cell Culture and Organoid Models for Infigratinib Investigations

Moving beyond traditional two-dimensional (2D) cell culture, three-dimensional (3D) models and organoids are increasingly being used to provide a more physiologically relevant context for drug testing. These advanced models better replicate the complex architecture, cell-cell interactions, and microenvironment of in vivo tumors.

While specific studies detailing the extensive use of 3D cultures for Infigratinib are emerging, the utility of such models for testing FGFR inhibitors is established. For example, patient-derived xenograft (PDX)-derived organoids from endometrial cancer have been used to test the efficacy of FGFR inhibitors. These models showed that organoids with high expression of the FGFR2c splice isoform exhibited significant cell death following treatment. This highlights the potential of organoid models to predict patient-specific responses to targeted therapies like Infigratinib.

High-Throughput and High-Content Screening Platforms for Infigratinib Bioactivity

High-throughput screening (HTS) and high-content screening (HCS) are automated platforms that allow for the rapid testing of thousands of compounds or the detailed analysis of cellular responses to a drug. thermofisher.comsygnaturediscovery.com These technologies are instrumental in the early phases of drug discovery for identifying lead compounds and elucidating mechanisms of action.

In the context of Infigratinib and similar kinase inhibitors, HCS can be used to perform multiparametric analysis of cellular phenotypes. For example, screening platforms can simultaneously measure cell proliferation, apoptosis, and the phosphorylation status of target proteins like FGFR and downstream signaling molecules. This allows for a comprehensive understanding of the drug's cellular effects in a high-throughput manner. While specific publications detailing the use of HTS/HCS in the initial discovery of Infigratinib are not prevalent, these platforms are a standard part of the modern drug development pipeline for characterizing the bioactivity of such targeted agents. bridgebio.com

In Vivo Animal Models for Investigating Infigratinib Biological Effects (Excluding Clinical Trials)

Pre-clinical Pharmacological and Mechanistic Assessment Using Animal Models

Animal models are indispensable for evaluating the systemic effects, efficacy, and pharmacokinetics of a drug candidate before it moves into human trials. A variety of animal models have been employed in the preclinical assessment of Infigratinib. nih.gov

Xenograft models, where human tumor cells are implanted into immunocompromised mice, have been a mainstay. Infigratinib has demonstrated significant anti-tumor activity in xenograft models of human tumors with activating FGFR2 or FGFR3 alterations. morningstar.com This includes models of cholangiocarcinoma, breast cancer, liver cancer, and gastric cancer. For instance, in patient-derived xenograft (PDX) models of hepatocellular carcinoma (HCC), Infigratinib showed potent antitumor activity.

Beyond oncology, mouse models have been used to investigate Infigratinib's potential in treating genetic disorders. In a mouse model of achondroplasia, a common form of dwarfism caused by an FGFR3 mutation, low doses of Infigratinib were shown to improve skeletal abnormalities and increase bone growth. Studies in mice, rats, and dogs have also been conducted to understand the relationship between drug exposure and its biological effects, such as changes in phosphorus levels.

Animal Model Design and Considerations for Unii-29V7T9agz4 Research

The investigation of Subasumstat (TAK-981) in a preclinical setting has necessitated the use of diverse and carefully selected animal models. nih.gov The design of these models is critical for dissecting the compound's dual mechanism of action: direct effects on cancer cells and modulation of the host immune system. bmj.com The choice of a particular model is guided by the specific biological question, with key considerations including the immune status of the host animal and the origin of the tumor tissue. researchgate.netnih.gov

Two primary categories of mouse models have been instrumental in Subasumstat research:

Syngeneic Models: These models utilize immunocompetent mice, such as BALB/c or C57BL/6, into which tumor cell lines derived from the same genetic background are implanted. bmj.comnih.gov This design is essential for studying the immunomodulatory properties of Subasumstat, as it allows for the investigation of the drug's impact on a functional host immune system and its interaction with the tumor. nih.govnih.gov For example, syngeneic models like A20 lymphoma and MC38 colon adenocarcinoma have been used to demonstrate that Subasumstat's antitumor activity is dependent on CD8+ T cells and type I interferon (IFN-I) signaling. nih.gov

Xenograft Models: These models involve the implantation of human cancer cells or patient-derived tumors (patient-derived xenografts, or PDX) into immunodeficient mice, such as NOD-SCID-gammaIL2Rnull (NSG) mice. haematologica.orgnih.govashpublications.org Lacking a functional adaptive immune system, these models are specifically designed to evaluate the direct, cancer cell-intrinsic effects of Subasumstat, independent of an antitumor immune response. nih.gov Xenograft models have been crucial in studying various hematological malignancies and solid tumors, confirming the compound's direct antileukemic and antitumor activities. haematologica.orgashpublications.orgresearchgate.netresearchgate.net

The selection between these models allows researchers to parse the compound's effects. For instance, demonstrating efficacy in an immunocompetent syngeneic model but not in an immunodeficient xenograft model would suggest a primarily immune-mediated mechanism. Conversely, efficacy in xenograft models points to a direct cytotoxic or cytostatic effect on the cancer cells themselves. nih.gov Research on Subasumstat has shown its efficacy in both types of models, confirming its dual mechanism of action. nih.govhaematologica.orgnih.gov

Below is a table summarizing various animal models employed in Subasumstat research.

Model TypeMouse StrainCancer Type/Cell LinePrimary Research Focus
Syngeneic BALB/cA20 Lymphoma, CT26 Colon CarcinomaInvestigating IFN-I-dependent antitumor immune responses; T and NK cell activation. nih.govselleckchem.com
Syngeneic C57BL/6MC38 Colon Adenocarcinoma, KPC3 Pancreatic CancerEvaluating the role of CD8+ T cells; studying effects on tumor microenvironment and immune cell infiltration. bmj.comnih.gov
Xenograft NSGAcute Myeloid Leukemia (AML) cell lines (THP-1, U937)Assessing direct, immune-independent anti-leukemic activity and apoptosis. haematologica.orgnih.govnih.gov
Xenograft NSGMultiple Myeloma (MM) cell lines (MM1S, MM1R)Studying direct antitumor growth effects and synergy with other agents. researchgate.net
Xenograft (PDX) NSGPatient-Derived Acute Myeloid Leukemia (AML)Confirming anti-leukemic effects and differentiation on primary patient cells in vivo. haematologica.orglarvol.com
Xenograft NSGDiffuse Large B-cell Lymphoma (DLBCL) cell lines (OCI-LY3, U-2932)Investigating direct effects on tumor resolution and mitochondrial function. ashpublications.orgresearchgate.net

Translational Relevance of Animal Models in this compound Research (Focus on Basic Biological Insights)

Animal models are a cornerstone of translational research, providing a bridge between basic scientific discoveries and potential clinical applications by allowing the study of a compound in a complex, whole-organism system. researchgate.netnih.gov For Subasumstat (TAK-981), these in vivo systems have been indispensable for generating fundamental biological insights into the role of the SUMOylation pathway in cancer and immunity. nih.gov The findings from these models are not merely confirmatory of in vitro data but provide a deeper understanding of the compound's integrated effects on tumor cells and the host microenvironment. bmj.comnih.gov

A primary contribution of animal models has been the in vivo validation of Subasumstat's mechanism of action. Studies in mice confirmed that the compound effectively inhibits SUMOylation in target tissues, leading to potent antitumor activity. haematologica.orgnih.gov More importantly, these models were critical in uncovering that this antitumor effect is largely driven by the activation of a type I interferon (IFN-I) response. nih.govnih.gov This insight is translationally relevant because it repositions SUMOylation inhibition as a novel immunotherapy strategy. Research using syngeneic mouse models demonstrated that Subasumstat treatment remodels the tumor microenvironment, leading to increased infiltration and activation of key antitumor immune cells, including cytotoxic CD8+ T cells and Natural Killer (NK) cells. bmj.comnih.gov

Furthermore, the use of immunodeficient xenograft models provided crucial, complementary insights. These models demonstrated that Subasumstat also exerts direct, cancer cell-inherent anti-leukemic activity, causing cell cycle arrest, apoptosis, and cellular differentiation, independent of an adaptive immune system. nih.govnih.gov This discovery is vital for its potential application in hematologic malignancies where direct cytotoxicity is a desired attribute. The ability of animal models to test combination therapies has also yielded significant biological insights, showing, for example, that Subasumstat synergizes with agents like 5-azacytidine (B1684299) by potentiating transcriptional reprogramming in AML cells. haematologica.orgnih.gov

The table below summarizes key biological insights gained from animal models and their translational relevance.

Key Biological InsightAnimal Model Type UsedTranslational Relevance (for Basic Biology)
Activation of Antitumor Immunity Syngeneic (A20, MC38, KPC3)Establishes SUMOylation as a key regulatory pathway that restrains innate and adaptive immunity; provides a biological rationale for using SUMOylation inhibitors as immunomodulatory agents. bmj.comnih.govnih.gov
Dependence on Type I Interferon (IFN-I) Signaling Syngeneic (with IFNAR1 blockade)Uncovers a fundamental mechanistic link between the SUMOylation pathway and the IFN-I response, a critical axis in host defense and cancer immunosurveillance. bmj.comnih.govaacrjournals.org
Direct, Immune-Independent Antitumor Activity Xenograft (AML, MM, DLBCL)Confirms that SUMOylation is an intrinsic vulnerability in cancer cells, regulating essential processes like cell cycle progression and survival, which can be targeted directly. haematologica.orgashpublications.orgnih.gov
Modulation of Immune Cell Subsets Syngeneic, Ex vivo analysisProvides in vivo evidence of how SUMOylation inhibition impacts the function of specific immune cells (dendritic cells, T cells, NK cells), enhancing understanding of immune cell activation pathways. nih.govhaematologica.orgbiorxiv.org
Synergistic Activity with Other Agents Xenograft and SyngeneicReveals pathway crosstalk and demonstrates that inhibiting SUMOylation can reprogram cancer cells to be more susceptible to other therapies, offering insights into combinatorial biological effects. nih.govhaematologica.orgnih.gov
Induction of Cancer Cell Differentiation Xenograft (AML)Shows that targeting SUMOylation can reactivate suppressed differentiation programs in leukemic cells, a key biological concept in hematologic cancer therapy. haematologica.orgnih.gov

Future Directions and Interdisciplinary Research Prospects for Unii 29v7t9agz4

Emerging Methodologies for UNII-29V7T9agz4 Research

Advancements in analytical techniques are pivotal for the comprehensive study of this compound. Given its nature as a pharmaceutical impurity, highly sensitive and specific methods are required for its detection, quantification, and characterization.

Advanced Chromatographic and Spectrometric Techniques:

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a cornerstone for the analysis of pharmaceutical impurities. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) can offer superior retention and separation compared to traditional reversed-phase chromatography. The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, would enable accurate mass measurements, facilitating unequivocal identification and structural elucidation.

Capillary Electrophoresis:

Capillary electrophoresis (CE) presents a powerful alternative for the analysis of charged species like this compound. Its high efficiency, minimal sample consumption, and orthogonal separation mechanism compared to HPLC make it a valuable tool for method validation and cross-verification.

Hyphenated Analytical Approaches:

The coupling of multiple analytical techniques, such as LC-NMR-MS, can provide a wealth of structural information in a single analysis. This is particularly useful for the unambiguous identification of impurities and their degradation products without the need for extensive isolation and purification.

Analytical TechniqueApplication in this compound ResearchPotential Advantages
HPLC-HRMS Quantification and identification in drug substances and biological matrices.High sensitivity, specificity, and accurate mass determination.
HILIC Separation of polar compounds.Improved retention and resolution for polar analytes.
Capillary Electrophoresis (CE) Orthogonal separation and quantification.High efficiency, low sample and solvent consumption.
LC-NMR-MS Unambiguous structural elucidation.Comprehensive structural information from a single run.

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of multi-omics technologies offers a systems-level understanding of the biological implications of this compound. By examining its effects on genes, proteins, and metabolites, researchers can elucidate its mechanisms of action and potential biomarkers of exposure or effect.

Metabolomics:

Metabolomic studies can reveal alterations in endogenous metabolic pathways following exposure to this compound. As an analog of taurine (B1682933), it may influence pathways related to bile acid conjugation, osmoregulation, and neuromodulation. Untargeted metabolomics using LC-MS or GC-MS can provide a broad overview of metabolic changes, while targeted approaches can quantify specific metabolites of interest.

Proteomics:

Proteomic analysis can identify changes in protein expression and post-translational modifications in response to this compound. This could shed light on the cellular targets of the compound and its impact on signaling pathways. Techniques such as shotgun proteomics and targeted proteomics (e.g., selected reaction monitoring) can be employed.

Genomics:

Genomic approaches, including transcriptomics (RNA-seq), can identify changes in gene expression profiles. This can help in understanding the cellular response to this compound at the transcriptional level and can be integrated with proteomic and metabolomic data to build a comprehensive picture of its biological effects.

A pharmacometabolomics-informed genome-wide association study (GWAS) is a powerful strategy that has been used in acamprosate (B196724) research to identify genetic variants associated with treatment response. A similar approach could be applied to study the effects of this compound.

Omics TechnologyResearch Focus for this compoundPotential Insights
Metabolomics Impact on endogenous metabolic pathways.Identification of perturbed pathways and potential biomarkers.
Proteomics Alterations in protein expression and function.Elucidation of cellular targets and signaling pathways.
Genomics (Transcriptomics) Changes in gene expression profiles.Understanding the transcriptional response to the compound.
Integrated Multi-Omics Holistic view of biological effects.Comprehensive understanding of mechanisms of action.

Rational Design of this compound Derivatives with Enhanced Specificity or Functionality

The rational design of derivatives of this compound could lead to the development of novel molecules with tailored properties. By systematically modifying its chemical structure, it may be possible to enhance its biological activity, improve its pharmacokinetic profile, or reduce potential toxicity.

Structure-Activity Relationship (SAR) Studies:

Drawing parallels from research on taurine analogs, SAR studies on this compound derivatives could explore the importance of the N-acetyl-N-methyl group, the length of the propane (B168953) chain, and the sulfonic acid moiety for biological activity. For instance, modifications to the N-acetyl group could influence the compound's polarity and ability to cross biological membranes.

Computational Modeling:

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity and properties of designed derivatives. These computational tools can help prioritize synthetic targets and guide the design process.

Synthetic Chemistry:

The synthesis of a library of this compound derivatives with systematic structural variations would be essential for experimental validation of SAR and computational predictions. Modern synthetic methodologies can be utilized to efficiently generate these novel compounds.

Structural ModificationPotential Impact on PropertiesRationale
Alteration of the N-acyl group Modulate lipophilicity and membrane permeability.Based on SAR of other bioactive amides.
Variation of the alkyl chain length Influence receptor binding and target specificity.Analogy to SAR of taurine and GABA analogs.
Modification of the sulfonate group Affect solubility and ionization state.Important for pharmacokinetic properties.

Role of this compound in Emerging Biotechnological Applications and Advanced Biomedical Tools

The unique zwitterionic and sulfonate characteristics of this compound and its potential derivatives suggest a range of applications in biotechnology and biomedicine.

Biomaterial Coatings:

Zwitterionic polymers are known for their excellent antifouling properties, resisting the non-specific adsorption of proteins and cells. Derivatives of this compound could be incorporated into polymers to create biocompatible coatings for medical implants, biosensors, and drug delivery systems, thereby improving their performance and longevity.

Drug Delivery Systems:

The zwitterionic nature of this compound could be exploited in the design of novel drug delivery vehicles. Its ability to interact with both positive and negative charges could be utilized for the encapsulation and targeted release of therapeutic agents.

Biosensors:

The specific binding properties of rationally designed derivatives could be harnessed for the development of highly selective biosensors. For example, a derivative could be functionalized onto a sensor surface to detect a specific biomolecule.

Neuroscience Research Tools:

Given the structural similarity to the neurotransmitter taurine and its origin as an impurity of a neuroactive drug, this compound and its derivatives could serve as valuable pharmacological tools to probe the function of taurine and GABA receptors and transporters in the central nervous system.

Global Collaborative Frameworks and Open Science Initiatives in this compound Research

The study of a specific pharmaceutical impurity like this compound would greatly benefit from global collaboration and open science practices.

Collaborative Research Networks:

Establishing international consortia of academic, industrial, and regulatory scientists would facilitate the sharing of data, analytical methods, and reference standards for this compound. This would promote standardized and reproducible research.

Open Data Platforms:

The creation of open-access databases containing analytical data (e.g., mass spectra, NMR spectra), toxicological data, and biological activity data for this compound would accelerate research and avoid duplication of effort. Platforms like the pharmaverse for open-source R packages in clinical reporting serve as a model for such initiatives.

Open-Source Software and Tools:

The development and dissemination of open-source software for the analysis of data related to this compound, such as tools for impurity profiling and structure elucidation, would empower a wider research community.

Public-Private Partnerships:

Collaborations between pharmaceutical companies, who may have significant internal data on impurities like this compound, and academic researchers could unlock valuable information and drive innovative research projects.

InitiativeBenefit for this compound Research
International Research Consortia Standardization of methods and data sharing.
Open-Access Databases Centralized repository for all relevant data.
Open-Source Analytical Software Wider access to advanced data analysis tools.
Public-Private Partnerships Leveraging industry data and academic expertise.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Unii-29V7T9AGZ4, and how are they determined experimentally?

  • Methodological Answer: Physicochemical properties (e.g., solubility, stability, molecular weight) are typically characterized via techniques like HPLC, mass spectrometry, and thermal analysis. Ensure reproducibility by documenting reagent details (manufacturer, purity, storage conditions) and experimental protocols rigorously . Cross-validate results using multiple analytical methods to address variability in measurement techniques.

Q. What experimental frameworks are recommended for designing studies on this compound’s biological activity?

  • Methodological Answer: Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example, compare this compound’s efficacy against a control compound in vitro. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality of experimental designs . Include dose-response assays and cytotoxicity controls to minimize confounding variables.

Q. How should researchers validate the purity and stability of this compound in experimental settings?

  • Methodological Answer: Employ spectroscopic methods (NMR, IR) for structural validation and accelerated stability testing under varying conditions (pH, temperature). Report lot numbers, storage protocols, and degradation thresholds to ensure replicability. Raw data (e.g., chromatograms) should be archived in appendices for peer review .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer: Use mixed-effects models to account for variability in cell-line responses. Pair non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections for non-normal distributions. Transparently report p-values, confidence intervals, and effect sizes to avoid misinterpretation .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer: Conduct a systematic literature review to identify methodological discrepancies (e.g., assay conditions, solvent systems). Replicate conflicting experiments under standardized protocols, and perform meta-analyses to quantify heterogeneity. Critically evaluate potential biases, such as incomplete blinding or sampling errors .

Q. What strategies are effective for elucidating this compound’s mechanism of action using multi-omics data?

  • Methodological Answer: Integrate transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., Gene Ontology, KEGG). Validate hypotheses using CRISPR-based knockouts or pharmacological inhibitors. Address data overload by prioritizing pathways with high fold-changes and low false discovery rates (FDR) .

Q. How should computational models be optimized to predict this compound’s pharmacokinetic properties?

  • Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with physiologically based pharmacokinetic (PBPK) modeling. Calibrate models using in vitro ADME data (absorption, distribution, metabolism, excretion). Validate predictions against in vivo studies, explicitly reporting limitations like species-specific metabolic differences .

Methodological Considerations

  • Data Presentation : Include processed data critical to the research question in the main text (e.g., dose-response curves). Archive raw datasets (e.g., instrument readouts) in appendices to enhance transparency .
  • Terminology : Define technical terms (e.g., "IC50," "bioavailability") upon first use to ensure clarity for interdisciplinary audiences .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for chemical nomenclature and data accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.